molecular formula C14H10N2O4 B1234727 4,4'-Dinitrostilbene CAS No. 619-93-2

4,4'-Dinitrostilbene

Cat. No.: B1234727
CAS No.: 619-93-2
M. Wt: 270.24 g/mol
InChI Key: CLVIIRIMEIEKOQ-OWOJBTEDSA-N
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Description

4,4'-Dinitrostilbene is a stilbenoid.

Scientific Research Applications

Solvent Control in Charge Localization Studies

4,4'-Dinitrostilbene plays a significant role in solvent control of charge localization in radical anions, as demonstrated in studies involving THF, HMPA, and DMPU solvents. The compound exhibits distinct optical spectra variations, showcasing its utility in understanding charge delocalization and intervalence compounds in various solvents (Nelsen, Weaver, & Telo, 2007).

Catalysis in Oxidation Reactions

Research has shown that this compound is a valuable compound in the catalysis of oxidation reactions. For instance, its role in the liquid-phase oxidation of 4-nitrotoluene-2-sulfonic acid to this compound-2,2'-disulfonic acid, achieving significant yields and purity, highlights its importance in chemical synthesis (Gao, Zhang, Yang, & Huang, 2000).

Reduction Studies

This compound is central in studies exploring its reduction, such as the reduction of this compound-2,2'-disulfonic acid with zero-valent iron. This research provides valuable insights into the kinetics of such reductions and their impact on manufacturing processes (Fan, Zhang, Zhang, & Li, 2007).

Analytical Applications in Dye Production

This compound is also significant in the analytical analysis of dyes and dye production intermediates. Studies on the chemical reduction of this compound-2,2'-disulfonic acid and its use in analytical reactions underline its utility in the field of microchemical analysis (Barek, Berka, & Jakubec, 1979).

Photophysics and Photochemistry

The photophysical and photochemical properties of this compound have been extensively studied, revealing insights into its behavior under various conditions. These studies contribute significantly to our understanding of molecular interactions and chemical reactions under the influence of light (Görner, 1998).

Environmental Applications

This compound is also used in environmental science, particularly in studies related to wastewater treatment. Research on using this compound-2,2'-disulfonic acid wastewater for paramycin production demonstrates innovative approaches to waste disposal and recycling (Peng, Chen, Fan, Zhang, Zhang, & Fan, 2010).

Properties

IUPAC Name

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVIIRIMEIEKOQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032626
Record name trans-4,4'-Dinitrostilbene
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736-31-2, 619-93-2, 2501-02-2
Record name trans-4,4′-Dinitrostilbene
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Record name cis-4,4'-Dinitrostilbene
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Record name 4,4'-Dinitrostilbene, (E)-
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Record name cis-4,4'-Dinitrostilbene
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Record name trans-4,4'-Dinitrostilbene
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Record name trans-4,4'-dinitrostilbene
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Record name cis-4,4'-dinitrostilbene
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Record name 4,4'-DINITROSTILBENE, (E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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